Bromo(dimethyl)phenyl-lambda~5~-arsanol
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Overview
Description
Bromo(dimethyl)phenyl-lambda~5~-arsanol: is an organoarsenic compound characterized by the presence of a bromine atom, two methyl groups, and a phenyl group attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(dimethyl)phenyl-lambda~5~-arsanol typically involves the reaction of phenylarsine oxide with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Bromo(dimethyl)phenyl-lambda~5~-arsanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acids, while substitution reactions can produce various substituted phenylarsine derivatives.
Scientific Research Applications
Bromo(dimethyl)phenyl-lambda~5~-arsanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound’s biological activity is studied for potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Medicine: Research explores its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Bromo(dimethyl)phenyl-lambda~5~-arsanol exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the bromine and methyl groups.
Dimethylarsinic acid: Contains two methyl groups attached to arsenic but lacks the phenyl group.
Arsenobenzene: Contains an arsenic-phenyl bond but lacks the bromine and methyl groups.
Uniqueness: Bromo(dimethyl)phenyl-lambda~5~-arsanol is unique due to the combination of bromine, methyl, and phenyl groups attached to the arsenic atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
59332-63-7 |
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Molecular Formula |
C8H12AsBrO |
Molecular Weight |
279.01 g/mol |
IUPAC Name |
bromo-hydroxy-dimethyl-phenyl-λ5-arsane |
InChI |
InChI=1S/C8H12AsBrO/c1-9(2,10,11)8-6-4-3-5-7-8/h3-7,11H,1-2H3 |
InChI Key |
ORPNYARQNBKZQA-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)(C1=CC=CC=C1)(O)Br |
Origin of Product |
United States |
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